

CH6953755 solubility and stock solution preparation

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Compound of Interest

Compound Name: CH6953755

Cat. No.: B2695209

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Application Notes and Protocols for CH6953755

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubility and preparation of stock solutions for **CH6953755**, a potent and selective YES1 kinase inhibitor.

Introduction

CH6953755 is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.^{[1][2][3]} With an IC₅₀ of 1.8 nM, it demonstrates significant antitumor activity against cancers characterized by YES1 gene amplification.^{[1][2][3]} The mechanism of action involves the inhibition of YES1 kinase activity, which in turn prevents the autophosphorylation of YES1 at Tyr426.^{[1][2]} This action disrupts downstream signaling pathways, primarily the Hippo-YAP1 pathway, by controlling the nuclear translocation and activity of the transcriptional co-activator YAP1 (Yes-associated protein 1).^{[2][4][5]} These characteristics make **CH6953755** a valuable tool for cancer research and a potential therapeutic agent for patients with YES1-amplified tumors.^{[2][5]}

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₆ H ₂₂ F ₂ N ₆ O ₄ S
Molecular Weight	552.55 g/mol [1]
CAS Number	2055918-71-1[1]
Appearance	Solid, Off-white to light yellow powder[1]

Solubility Data

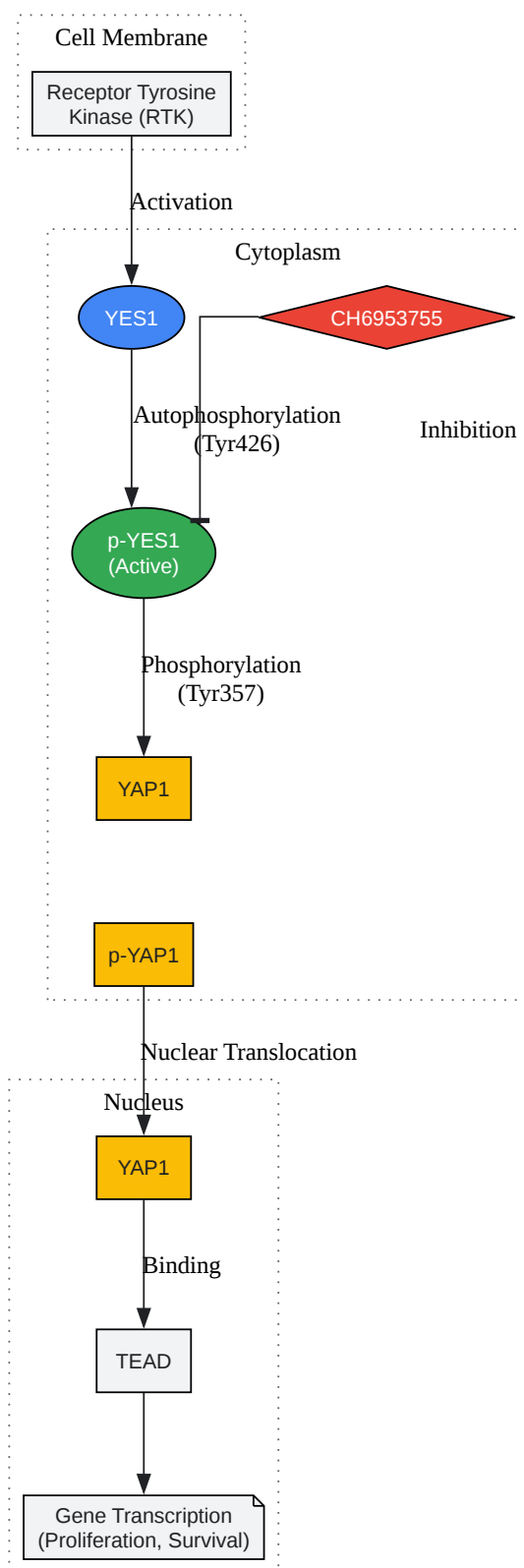
The solubility of **CH6953755** in common laboratory solvents is summarized below. For aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO.

Solvent	Solubility	Molar Equivalent	Notes
DMSO	100 mg/mL[1][3]	180.98 mM[1]	Ultrasonic assistance may be required for complete dissolution. [1] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. [1][3]
Ethanol	4 mg/mL[3]	7.24 mM	One source indicates insolubility in ethanol[3]; caution is advised.
Water	Insoluble[3]	-	Not recommended as a primary solvent.

Signaling Pathway of CH6953755

CH6953755 primarily targets the YES1-YAP1 signaling axis, which is crucial in cancers with YES1 amplification. YES1 kinase phosphorylates and activates the transcriptional co-activator

YAP1, leading to its translocation into the nucleus, where it promotes the expression of genes involved in cell proliferation and survival.[4][5] **CH6953755** inhibits YES1, thereby preventing YAP1 activation and downstream oncogenic signaling.[5]



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Caption: The inhibitory action of **CH6953755** on the YES1-YAP1 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution for in vitro use.

Materials:

- **CH6953755** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortexer and/or sonicator

Procedure:

- Accurately weigh the desired amount of **CH6953755** powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock, weigh out 5.53 mg.
- Calculate the required volume of DMSO to achieve the target concentration of 10 mM using the table below.
- Add the calculated volume of sterile DMSO to the vial containing the **CH6953755** powder.
- Cap the vial tightly and vortex thoroughly.
- If the compound does not dissolve completely, sonicate the solution in a water bath for 10-30 minutes or warm briefly to 37°C.^{[6][7]} Ensure the solution is clear before use.
- Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.^[1]

Stock Solution Calculation Table (for 10 mM):

Mass of CH6953755	Volume of DMSO to Add
1 mg	180.98 μ L
5 mg	904.90 μ L
5.53 mg	1.0 mL
10 mg	1.81 mL

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell-based experiments.

Procedure:

- Thaw a single-use aliquot of the 10 mM **CH6953755** stock solution at room temperature.
- Perform a serial dilution of the stock solution into a complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.001-1 μ M).^[1]
- Crucial Note: Ensure the final concentration of DMSO in the cell culture medium is kept low, preferably below 0.1%, to prevent solvent-induced cytotoxicity.^{[6][8]} A 1:1000 dilution of the 10 mM stock solution into the medium results in a final concentration of 10 μ M **CH6953755** and 0.1% DMSO.
- Prepare a vehicle control using the same final concentration of DMSO in the medium as the highest concentration of the test compound.
- Gently mix the final working solution before adding it to the cells.

Protocol 3: Preparation of Formulations for In Vivo Studies

For animal studies, **CH6953755** can be formulated for oral administration using one of the following vehicles. The resulting solubility is ≥ 2.08 mg/mL (3.76 mM).^[1]

Formulation A: PEG300/Tween-80/Saline Vehicle^[1]

- Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).
- In a sterile tube, add 400 µL of PEG300 to 100 µL of the DMSO stock solution. Mix until the solution is clear.
- Add 50 µL of Tween-80 and mix thoroughly.
- Add 450 µL of saline to reach a final volume of 1 mL. Mix until a clear solution is formed.
- The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Formulation B: SBE-β-CD/Saline Vehicle^[1]

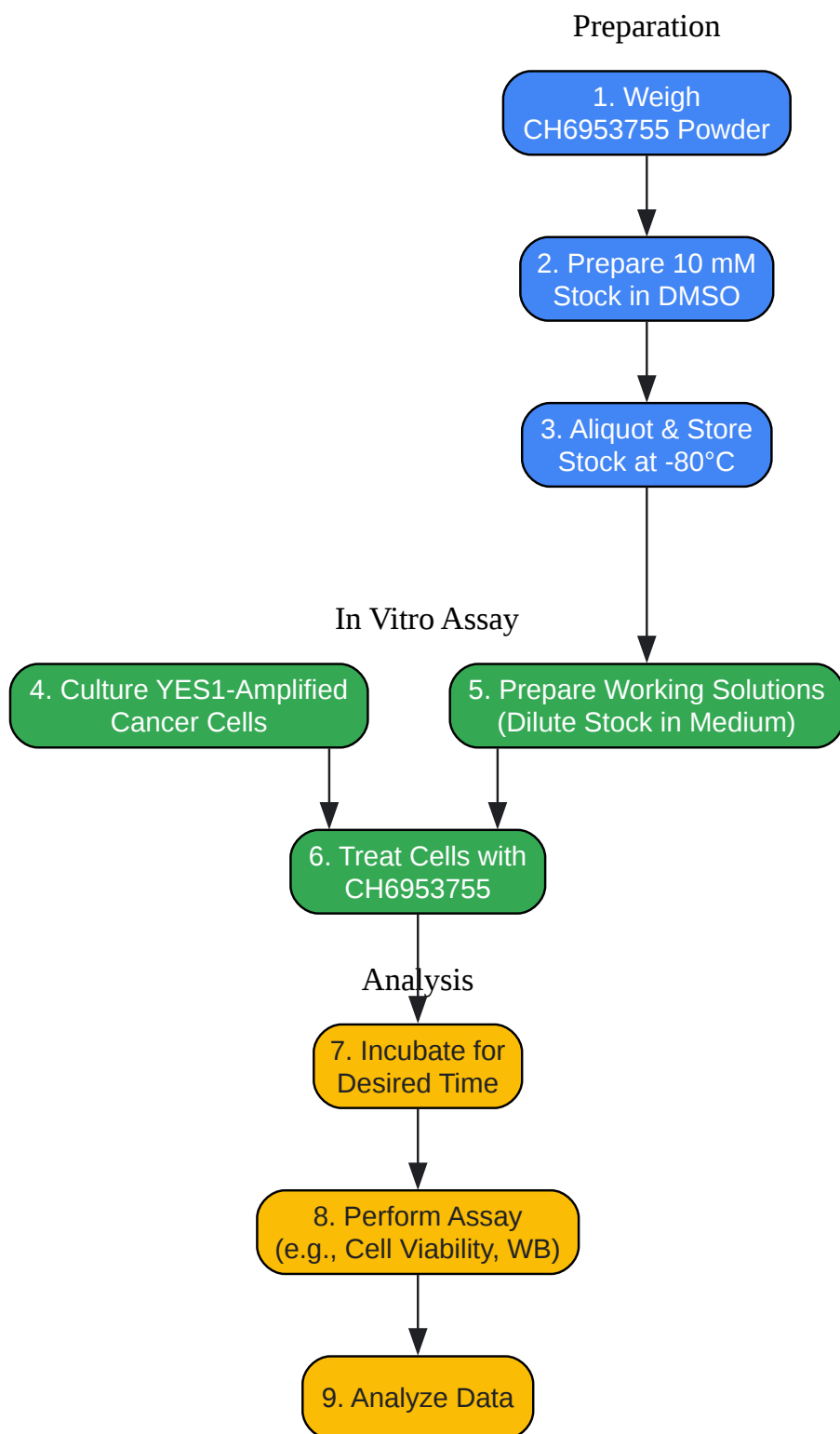
- Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).
- Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
- In a sterile tube, add 900 µL of the 20% SBE-β-CD solution to 100 µL of the DMSO stock solution.
- Mix thoroughly until a clear solution is obtained.

Formulation C: Corn Oil Vehicle^[1]

- Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).
- In a sterile tube, add 900 µL of corn oil to 100 µL of the DMSO stock solution.
- Mix thoroughly until a uniform suspension or solution is achieved.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for using **CH6953755** in a cell-based assay.



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Caption: General workflow for preparing and using **CH6953755** in cell-based experiments.

Storage and Stability

Proper storage is critical to maintain the activity and integrity of **CH6953755**.

Form	Storage Temperature	Stability
Powder	-20°C	3 years[1]
4°C	2 years[1]	
In DMSO	-80°C	2 years[1]
-20°C	1 year[1]	

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